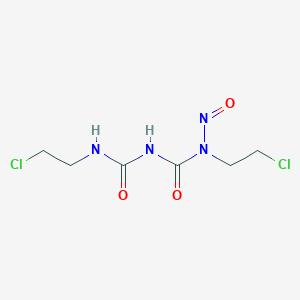
n,n'-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is a chemical compound known for its bifunctional alkylating properties. It is part of the nitrogen mustard family, which has been extensively studied for its applications in chemotherapy and other scientific research fields. This compound is characterized by the presence of two chloroethyl groups and a nitroso group, making it highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide typically involves the reaction of bis(2-chloroethyl)amine with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production efficiency and minimize the formation of by-products .
化学反应分析
Types of Reactions
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine compounds. These products have diverse applications in chemical synthesis and research .
科学研究应用
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide has several scientific research applications:
Biology: Studied for its effects on DNA and protein interactions, particularly in the context of alkylating agents.
Medicine: Investigated for its potential use in chemotherapy due to its ability to cross-link DNA and inhibit cancer cell proliferation.
Industry: Utilized in the production of polymers and other materials requiring bifunctional alkylating agents.
作用机制
The mechanism of action of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide involves the formation of highly reactive intermediates that can alkylate DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Ifosfamide: Another chemotherapeutic agent related to cyclophosphamide with similar applications.
Uniqueness
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is unique due to its specific combination of chloroethyl and nitroso groups, which confer distinct reactivity and biological activity. Its ability to form stable cross-links with DNA makes it particularly effective in inhibiting cancer cell proliferation .
属性
CAS 编号 |
13857-12-0 |
|---|---|
分子式 |
C6H10Cl2N4O3 |
分子量 |
257.07 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)-1-nitrosourea |
InChI |
InChI=1S/C6H10Cl2N4O3/c7-1-3-9-5(13)10-6(14)12(11-15)4-2-8/h1-4H2,(H2,9,10,13,14) |
InChI 键 |
KEUPEGWEPJSQDJ-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)NC(=O)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















